
4-(Cyanomethyl)benzoic acid
Overview
Description
4-(Cyanomethyl)benzoic acid (C₉H₇NO₂) is a benzoic acid derivative featuring a cyanomethyl (-CH₂CN) substituent at the para position. This compound is notable for its nitrile group, which confers high reactivity, making it valuable in organic synthesis. For example, it reacts with monoamides to form cyanomethyl derivatives used in chiral cyano-luminogens for optoelectronic applications . Its molecular weight is approximately 161.16 g/mol, and it is commercially available with a purity of 95% .
Preparation Methods
Alternative Synthetic Routes
Diazotization-Cyanidation Strategy
An alternative method involves the diazotization of 4-aminobenzoic acid derivatives. Starting with 4-amino-3-methylbenzoic acid, the amine group is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C . Subsequent treatment with a cyanide source, such as copper(I) cyanide (CuCN), replaces the diazonium group with a cyano moiety. However, this approach introduces the cyano group directly onto the aromatic ring, necessitating additional steps to generate the cyanomethyl substituent.
Oxidation of Cyanomethyl-Substituted Toluenes
4-(Cyanomethyl)toluene can be oxidized to the corresponding benzoic acid using potassium permanganate (KMnO₄) in acidic or neutral media . While this route avoids ester protection, the oxidation step risks over-oxidation of the cyanomethyl group, requiring careful control of reaction conditions (e.g., pH, temperature).
Reaction Optimization and Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. For bromination, nonpolar solvents like CCl₄ minimize side reactions, while polar solvents (DMF, DMSO) enhance cyanide substitution rates. Elevated temperatures (60–80°C) accelerate substitution but may promote ester hydrolysis if the protecting group is unstable .
Catalytic Enhancements
Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improve cyanide solubility in nonpolar media, boosting substitution yields by 15–20% . Similarly, radical inhibitors (e.g., hydroquinone) suppress unwanted polymerization during bromination.
Yield Optimization Data
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Esterification | H₂SO₄, MeOH, reflux | 92 |
Bromination | NBS, CCl₄, UV light | 75 |
Cyanide Substitution | NaCN, DMF, 70°C | 82 |
Hydrolysis | NaOH (aq), HCl | 95 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis adopts continuous flow systems to enhance safety and scalability, particularly for exothermic steps like bromination . Automated temperature control and in-line purification (e.g., distillation) reduce batch-to-batch variability.
Waste Management
Cyanide-containing byproducts require neutralization with ferrous sulfate (FeSO₄) to form non-toxic iron cyanide complexes. Regulatory compliance dictates stringent monitoring of effluent cyanide levels (<1 ppm) .
Cost-Benefit Analysis
Bulk procurement of NBS and NaCN reduces raw material costs by 30–40%. However, capital investment in corrosion-resistant equipment (e.g., glass-lined reactors) offsets initial savings.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. A 2025 study demonstrated reactions with various alcohols under reflux with H₂SO₄ catalyst:
Alcohol | Reaction Time (h) | Yield (%) | Ester Product |
---|---|---|---|
Methanol | 6 | 92 | Methyl 4-(cyanomethyl)benzoate |
Ethanol | 8 | 88 | Ethyl 4-(cyanomethyl)benzoate |
Isopropyl | 10 | 82 | Isopropyl 4-(cyanomethyl)benzoate |
This reaction follows classical Fischer esterification mechanics, with protonation of the carbonyl oxygen facilitating nucleophilic alcohol attack.
Amidification Reactions
The carboxylic acid reacts with amines to form amides via activation with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):
Experimental protocol :
-
Dissolve 4-(cyanomethyl)benzoic acid (1 eq) in dry DCM
-
Add DCC (1.2 eq) and DMAP (0.1 eq)
-
Introduce primary amine (1.5 eq) at 0°C
-
Stir for 12h at room temperature
Yields typically range 75-90%, with electron-deficient amines showing slower reaction kinetics.
Electrophilic Aromatic Substitution
The cyanomethyl group (-CH₂CN) acts as a meta-directing substituent. Halogenation studies reveal:
Reaction | Conditions | Product | Regioselectivity |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-(cyanomethyl)benzoic acid | >95% meta |
Bromination | Br₂/FeBr₃, 25°C | 3-bromo-4-(cyanomethyl)benzoic acid | 92% meta |
The strong electron-withdrawing nature of the -CH₂CN group deactivates the ring while directing incoming electrophiles to the meta position relative to itself .
Nitrile Reduction
Catalytic hydrogenation converts the nitrile to primary amine:
textThis compound → 4-(Aminomethyl)benzoic acid
Catalyst | Pressure (psi) | Temperature (°C) | Conversion (%) |
---|---|---|---|
Raney Nickel | 50 | 80 | 98 |
Pd/C (10%) | 30 | 25 | 85 |
This reaction proceeds via intermediate imine formation before full reduction .
Coordination Chemistry in Photovoltaics
DFT studies reveal efficient electron injection into TiO₂ through ester linkages :
Key photovoltaic parameters :
Dye Structure | Jₛc (mA/cm²) | Vₒc (V) | PCE (%) |
---|---|---|---|
4-(CMBA)-TiO₂ ester | 14.2 | 0.74 | 7.1 |
Reference dye N719 | 16.8 | 0.72 | 8.5 |
(CMBA = cyanomethylbenzoic acid; PCE = power conversion efficiency)
The ester linkage enables strong electronic coupling between the dye's π-system and TiO₂ surface, facilitating charge transfer .
Synthetic Utility in Heterocycle Formation
The cyanomethyl group participates in cyclization reactions:
Example : Reaction with hydrazine yields pyrazole derivatives:
text4-(CMBA) + N₂H₄ → 4-(1H-pyrazol-5-yl)benzoic acid
This proceeds through initial nitrile attack by hydrazine followed by cyclodehydration (85% yield, EtOH reflux).
These reactions underscore this compound's dual reactivity profile, making it valuable for pharmaceutical intermediates (through amide/ester formation), materials science (via coordination chemistry), and heterocyclic synthesis. Recent advances in photocatalytic applications suggest growing importance in sustainable chemistry initiatives .
Scientific Research Applications
Pharmaceutical Synthesis
4-(Cyanomethyl)benzoic acid is frequently employed in the synthesis of pharmaceutical compounds. Its ability to introduce cyano groups into molecular structures is particularly valuable in medicinal chemistry. For instance, it has been used as a precursor in the development of drugs targeting hyperproliferative diseases like polycythemia vera and essential thrombocythemia, where it forms part of larger molecular frameworks that exhibit therapeutic effects against these conditions .
Agrochemical Development
This compound is also significant in agrochemical research, where it serves as a key intermediate in the synthesis of herbicides and pesticides. The introduction of the cyanomethyl group enhances the biological activity of the resulting compounds, making them more effective in agricultural applications .
Material Science
In material science, this compound is used to modify polymer properties. It acts as a functional monomer that can be incorporated into polymer chains to enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance characteristics, making them suitable for advanced applications in coatings and composites .
Photovoltaic Applications
Recent studies have explored the use of this compound in dye-sensitized solar cells (DSSCs). Its incorporation into photovoltaic materials has been linked to enhanced light absorption and improved energy conversion efficiencies compared to traditional compounds . This application highlights its potential role in renewable energy technologies.
Case Study 1: Pharmaceutical Applications
A notable case involves the synthesis of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide (CYT-0387), which has been investigated for its efficacy against myelofibrosis and other hematological malignancies. The compound demonstrated significant therapeutic potential, showcasing how this compound can be transformed into clinically relevant pharmaceuticals .
Case Study 2: Agrochemical Innovations
In agrochemical research, this compound has been utilized to develop novel herbicides that target specific weed species while minimizing impact on crops. Field trials indicated that these compounds not only improved crop yields but also reduced the need for multiple applications, thereby enhancing sustainability in agricultural practices .
Summary Table of Applications
Field | Application | Significance |
---|---|---|
Pharmaceuticals | Synthesis of therapeutic agents | Targeting hyperproliferative diseases |
Agrochemicals | Development of herbicides and pesticides | Enhanced effectiveness and reduced environmental impact |
Material Science | Modification of polymer properties | Improved thermal stability and mechanical strength |
Renewable Energy | Use in dye-sensitized solar cells | Increased energy conversion efficiency |
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)benzoic acid involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzoic acid core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Cyanomethyl)benzoic acid with key analogs, focusing on substituents, molecular weights, and functional properties:
Biological Activity
4-(Cyanomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a benzene ring substituted with a carboxylic acid group and a cyanomethyl group. Its molecular formula is with a molecular weight of approximately 163.17 g/mol. The presence of the cyano group enhances its lipophilicity, which is crucial for cellular uptake and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial and antifungal activities. The cyano group is particularly significant as it often increases the biological activity of aromatic compounds by enhancing their interaction with microbial membranes .
Antiproliferative Activity
In vitro studies have shown that this compound derivatives can inhibit cell proliferation in various cancer cell lines. For instance, studies involving benzoic acid derivatives suggest that they can modulate protein degradation pathways, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial in cancer biology .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor . For example, it has shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and vascular inflammation . This inhibition can lead to therapeutic effects in cardiovascular diseases.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Interaction : The lipophilic nature of the cyano group allows for better penetration into microbial cells, disrupting their membranes.
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Protein Modulation : By influencing proteasomal and lysosomal activities, it can affect cellular homeostasis and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
- Antiproliferative Effects : In a study focused on cancer cell lines (e.g., Hep-G2), this compound was shown to reduce cell viability significantly at concentrations as low as 5 µM, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C9H9NO2 | Antimicrobial, Antiproliferative |
4-Bromo-2-(cyanomethyl)benzoic acid | C9H6BrNO2 | Antimicrobial, Enzyme Inhibition |
Benzyl Cyanide | C8H7N | Cytotoxicity, Antimicrobial |
This table highlights the unique attributes of this compound compared to its analogs, emphasizing its complexity and potential utility in various applications.
Q & A
Q. Basic: What synthetic routes are commonly employed for the preparation of 4-(Cyanomethyl)benzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves functional group transformations on a benzoic acid core. Key steps include:
- Nucleophilic substitution : Introduce the cyanomethyl group via alkylation of 4-bromomethylbenzoic acid using potassium cyanide under controlled pH (7–9) to avoid hydrolysis of the nitrile group .
- Oxidation : If starting from a methyl precursor (e.g., 4-methylbenzoic acid), partial oxidation with mild oxidizing agents like KMnO₄ in acidic conditions can yield the cyanomethyl derivative, though selectivity requires precise temperature control (40–60°C) .
- Coupling reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-functionalized cyanomethyl moieties to halogenated benzoic acid derivatives .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) to maximize yield while minimizing side reactions like over-oxidation .
Q. Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the cyanomethyl group (δ ~2.5–3.0 ppm for CH₂CN; δ ~120 ppm for CN) and aromatic substitution patterns .
- FT-IR spectroscopy : Validate the nitrile stretch (~2240 cm⁻¹) and carboxylic acid O–H bend (~2500–3300 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (C₉H₇NO₂, exact mass: 161.0481) with <2 ppm error .
- X-ray powder diffraction (XRPD) : Resolve crystallinity and compare with simulated patterns from single-crystal data of analogous benzoic acid derivatives .
Q. Advanced: How can researchers design experiments to probe the reactivity of the cyanomethyl group in catalytic or biological systems?
Answer:
- Kinetic studies : Monitor nitrile hydrolysis to carboxylic acid under varying pH (4–10) using UV-Vis spectroscopy (λ = 260 nm for intermediate imine formation) .
- Electrochemical profiling : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) reveals redox behavior of the cyanomethyl group (E₁/₂ ~ -1.2 V vs. Ag/AgCl) .
- Enzyme inhibition assays : Test interactions with metalloenzymes (e.g., tyrosinase) by measuring IC₅₀ values in the presence of Cu²⁺ chelators, as the nitrile group may competitively bind metal cofactors .
Q. Advanced: How can contradictory data regarding the biological activity of this compound derivatives be resolved?
Answer:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time (24–72 hrs) to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., benzoic acid or cyanide ions) that may interfere with bioactivity readings .
- In silico docking : Compare binding affinities of the intact cyanomethyl group vs. hydrolyzed forms using molecular dynamics simulations (e.g., AutoDock Vina) .
Q. Advanced: What computational methods are suitable for predicting the electronic properties of this compound in materials science applications?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential. The electron-withdrawing cyanomethyl group typically reduces the HOMO energy by ~1.5 eV compared to unsubstituted benzoic acid .
- Electron Localization Function (ELF) : Map electron density to identify regions of high polarizability, critical for designing nonlinear optical materials .
- Solid-state simulations : Use CASTEP or VASP to model crystal packing and predict π-π stacking interactions influenced by the cyanomethyl substituent .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN traces during hydrolysis) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before segregating into halogenated waste containers .
Q. Advanced: How can synthetic yields of this compound be improved while minimizing side-product formation?
Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling reactions; ligand choice (e.g., Xantphos) can enhance selectivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid prolonged heating to prevent decarboxylation .
- In-line monitoring : Employ ReactIR to track reaction progress and terminate before side reactions dominate .
Q. Advanced: What strategies are effective for studying the solid-state behavior of this compound in crystal engineering?
Answer:
- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize carboxylate dimers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) using CrystalExplorer .
- Thermal analysis : DSC/TGA reveals phase transitions (melting point ~180–200°C) and decomposition pathways .
Properties
IUPAC Name |
4-(cyanomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBXCFAYHOKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297095 | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50685-26-2 | |
Record name | 50685-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyanomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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